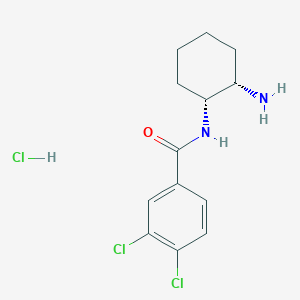
N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide, also known as ACD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACD is a synthetic compound that was first synthesized in the 1970s and has been studied extensively since then.
作用机制
The exact mechanism of action of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been found to exhibit a range of biochemical and physiological effects. In animal models, N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been found to reduce seizure activity, decrease pain sensitivity, and reduce anxiety-like behavior. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has also been found to modulate the release of neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
One of the main advantages of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one of the limitations of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide. One area of research is the development of more potent and selective analogs of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide for use in the treatment of neuropsychiatric disorders. Another area of research is the study of the long-term effects of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide on the GABAergic system and its potential use in the treatment of chronic pain and other conditions. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models and has been studied for its potential use in the treatment of neuropsychiatric disorders. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide acts as a modulator of the GABAergic system and has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has several advantages for use in lab experiments, including its high potency and selectivity for GABA receptors. However, its relatively short half-life is a limitation for long-term studies. There are several future directions for the study of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide, including the development of more potent and selective analogs and the study of its long-term effects on the GABAergic system.
合成方法
The synthesis of N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide involves the reaction of 3,4-dichlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide has also been studied for its potential use in the treatment of neuropsychiatric disorders such as schizophrenia and bipolar disorder.
属性
CAS 编号 |
147934-28-9 |
|---|---|
产品名称 |
N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide |
分子式 |
C13H17Cl3N2O |
分子量 |
323.6 g/mol |
IUPAC 名称 |
N-[(1R,2S)-2-aminocyclohexyl]-3,4-dichlorobenzamide;hydrochloride |
InChI |
InChI=1S/C13H16Cl2N2O.ClH/c14-9-6-5-8(7-10(9)15)13(18)17-12-4-2-1-3-11(12)16;/h5-7,11-12H,1-4,16H2,(H,17,18);1H/t11-,12+;/m0./s1 |
InChI 键 |
AHVOGJYCMMZOSD-ZVWHLABXSA-N |
手性 SMILES |
C1CC[C@H]([C@H](C1)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
SMILES |
C1CCC(C(C1)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
规范 SMILES |
C1CCC(C(C1)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
同义词 |
N-(2-aminocyclohexyl)-3,4-dichlorobenzamide PNU 83892 PNU-83892 U 83892E U-83892E |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)
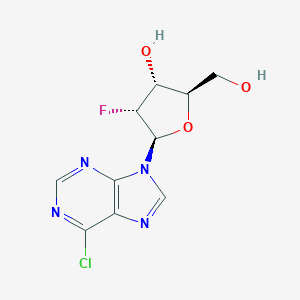
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)


![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)

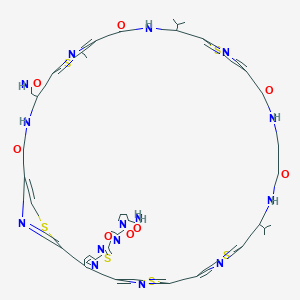
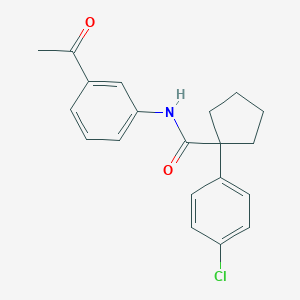
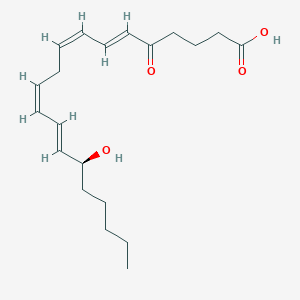
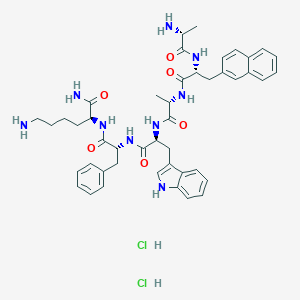
![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)